molecular formula C11H14N2O4 B14722135 2-(Pyridin-2-YL)ethanamine maleate CAS No. 6948-24-9

2-(Pyridin-2-YL)ethanamine maleate

Cat. No.: B14722135
CAS No.: 6948-24-9
M. Wt: 238.24 g/mol
InChI Key: HPSCKTLIUVWWNV-BTJKTKAUSA-N
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Description

2-(Pyridin-2-YL)ethanamine maleate is an organic salt comprising a pyridine-substituted ethanamine cation and a maleate (2-butenedioate) anion. The compound’s structure features a two-carbon ethylamine chain linked to a pyridin-2-yl group, with maleic acid providing counterion stability.

Properties

CAS No.

6948-24-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-pyridin-2-ylethanamine

InChI

InChI=1S/C7H10N2.C4H4O4/c8-5-4-7-3-1-2-6-9-7;5-3(6)1-2-4(7)8/h1-3,6H,4-5,8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

HPSCKTLIUVWWNV-BTJKTKAUSA-N

Isomeric SMILES

C1=CC=NC(=C1)CCN.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=NC(=C1)CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethanamine maleate typically involves the reaction of 2-(Pyridin-2-yl)ethanamine with maleic acid. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the maleate salt. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethanamine maleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethanamine maleate involves its interaction with specific molecular targets. For instance, it can act as a histamine agonist, binding to histamine receptors and modulating their activity. This interaction can influence various physiological processes, including inflammatory responses and neurotransmission . The compound’s effects are mediated through pathways involving receptor activation and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 2-(Pyridin-2-YL)ethanamine maleate and key analogs:

Compound Name Core Structure Key Substituents/Modifications Molecular Formula
This compound Ethanamine backbone with pyridin-2-yl group Simplest structure; no additional aromatic or alkyl groups C₇H₁₀N₂·C₄H₄O₄ (Theoretical)
Brompheniramine Maleate Propan-1-amine backbone with pyridin-2-yl and 4-bromophenyl groups 3-(4-bromophenyl) and N,N-dimethyl groups enhance lipophilicity and receptor affinity C₁₆H₁₉BrN₂·C₄H₄O₄
Carbinoxamine Maleate Ethanamine backbone with pyridin-2-yl, 4-chlorophenyl, and methoxy groups Methoxy bridge links chlorophenyl and pyridyl moieties; N,N-dimethyl substitution C₁₆H₁₉ClN₂O·C₄H₄O₄
Dimetindene Maleate Indene-incorporated ethanamine with pyridin-2-yl and methyl groups Indene ring system and N-methyl group enhance steric bulk and binding specificity C₂₃H₂₆N₂O₄ (as per CAS 135784-57-5)

Key Observations :

  • Simplicity vs. Complexity : The target compound lacks the extended aromatic systems (e.g., indene in dimetindene) or halogenated phenyl groups (e.g., bromine in brompheniramine) seen in analogs, likely reducing receptor selectivity and potency .
  • Functional Groups: The presence of methoxy (carbinoxamine) or N,N-dimethyl (brompheniramine) groups in analogs improves metabolic stability and bioavailability compared to the unmodified ethanamine in the target compound .

Pharmacological and Therapeutic Profiles

Compound Therapeutic Use Mechanism of Action Efficacy Notes
This compound Not explicitly documented Presumed H1 receptor antagonism Limited data; likely less potent due to structural simplicity
Brompheniramine Maleate Allergies, common cold H1 receptor antagonist First-generation antihistamine; moderate sedation and anticholinergic effects
Carbinoxamine Maleate Allergic rhinitis, urticaria H1 receptor antagonist Faster onset than brompheniramine; lower sedation due to reduced CNS penetration
Dimetindene Maleate Pruritus, allergic dermatitis H1 receptor antagonist Long-acting with high affinity for peripheral H1 receptors; minimal sedation

Key Observations :

  • The target compound’s lack of bulky substituents may limit its receptor affinity and duration of action compared to clinically used analogs.
  • Analogs like dimetindene and carbinoxamine exhibit optimized pharmacokinetics (e.g., reduced sedation) through structural modifications absent in the target compound .

Key Observations :

  • The target compound’s synthesis is theoretically simpler but lacks the multi-step optimization seen in analogs.

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